molecular formula C9H9IN2 B1613913 3-iodo-4,6-dimethyl-2H-indazole CAS No. 885521-62-0

3-iodo-4,6-dimethyl-2H-indazole

Cat. No.: B1613913
CAS No.: 885521-62-0
M. Wt: 272.09 g/mol
InChI Key: RGFJGYOIIHHZLP-UHFFFAOYSA-N
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Description

3-iodo-4,6-dimethyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4,6-dimethyl-2H-indazole can be achieved through several methods. One common approach involves the iodination of 4,6-dimethyl-2H-indazole. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. Another method involves the cyclization of appropriate precursors, such as 2-iodo-4,6-dimethylphenylhydrazine, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4,6-dimethyl-2H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted indazoles can be formed.

    Oxidation Products: Oxidized derivatives, such as indazole oxides, can be obtained.

    Reduction Products: Deiodinated indazoles or other reduced forms can be synthesized.

Scientific Research Applications

3-iodo-4,6-dimethyl-2H-indazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-iodo-4,6-dimethyl-2H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological molecules through halogen bonding or hydrophobic interactions. The methyl groups can influence the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2H-indazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-chloro-4,6-dimethyl-2H-indazole: Similar structure but with chlorine instead of iodine, leading to different reactivity and biological activity.

    3-bromo-4,6-dimethyl-2H-indazole: Contains bromine instead of iodine, which can affect its chemical and physical properties.

Uniqueness

3-iodo-4,6-dimethyl-2H-indazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The combination of iodine and methyl groups on the indazole ring makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-iodo-4,6-dimethyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2/c1-5-3-6(2)8-7(4-5)11-12-9(8)10/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFJGYOIIHHZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646488
Record name 3-Iodo-4,6-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-62-0
Record name 3-Iodo-4,6-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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